molecular formula C41H83N2O11P B15282133 Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate

Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate

Cat. No.: B15282133
M. Wt: 811.1 g/mol
InChI Key: AOIOWUNZUTWDLJ-UHFFFAOYSA-N
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Description

Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate is a complex organic compound with a molecular formula of C41H83N2O11P . This compound is characterized by its amphiphilic nature, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure makes it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate typically involves multiple steps. The process begins with the esterification of glycerol with palmitic acid to form 2,3-bis(palmitoyloxy)propyl derivatives. This intermediate is then reacted with 2-(((2-methoxyethoxy)carbonyl)amino)ethyl phosphate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate involves its interaction with lipid bilayers and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering their properties and facilitating the delivery of active ingredients. The molecular targets and pathways involved include membrane proteins and lipid rafts, which play crucial roles in cellular signaling and transport .

Comparison with Similar Compounds

Similar Compounds

  • Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-hydroxyethoxy)carbonyl)amino)ethyl) phosphate
  • Ammonium 2,3-bis(stearoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate
  • Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-ethoxyethoxy)carbonyl)amino)ethyl) phosphate

Uniqueness

What sets ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate apart from similar compounds is its specific combination of hydrophilic and hydrophobic groups, which provides unique properties for applications in drug delivery and membrane studies. Its methoxyethoxy group offers enhanced solubility and stability compared to other similar compounds .

Properties

Molecular Formula

C41H83N2O11P

Molecular Weight

811.1 g/mol

IUPAC Name

azanium;2,3-di(hexadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

InChI

InChI=1S/C41H80NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-39(43)50-36-38(37-52-54(46,47)51-33-32-42-41(45)49-35-34-48-3)53-40(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h38H,4-37H2,1-3H3,(H,42,45)(H,46,47);1H3

InChI Key

AOIOWUNZUTWDLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCC.[NH4+]

Related CAS

474922-84-4

Origin of Product

United States

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